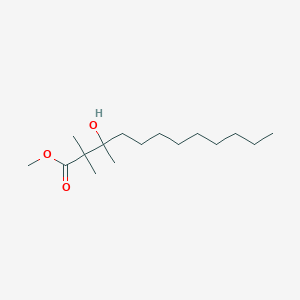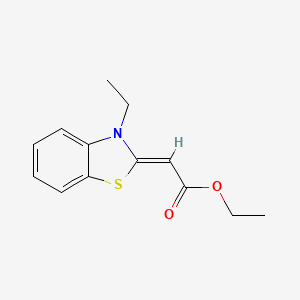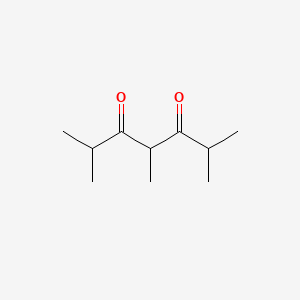![molecular formula C18H27N3O B12582048 1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-1-methyl- CAS No. 646056-31-7](/img/structure/B12582048.png)
1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Diazaspiro[44]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-1-methyl- is an organic compound known for its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-1-methyl- typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of a cyclopentanone derivative with a pyridine derivative, followed by spirocyclization to form the spirocyclic structure. The reaction conditions often include the use of a strong base, such as sodium hydride, and an aprotic solvent, such as dimethylformamide, to facilitate the nucleophilic attack and subsequent cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters, such as temperature and pressure. Additionally, purification techniques like column chromatography or recrystallization may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-1-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridinyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-1-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-1-methyl- involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate
- 1,6-Dioxaspiro[4.4]nonane-2,7-dione
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Uniqueness
1,7-Diazaspiro[4
Eigenschaften
CAS-Nummer |
646056-31-7 |
|---|---|
Molekularformel |
C18H27N3O |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
7-(5-cyclopentyloxypyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C18H27N3O/c1-20-9-4-7-18(20)8-10-21(14-18)15-11-17(13-19-12-15)22-16-5-2-3-6-16/h11-13,16H,2-10,14H2,1H3 |
InChI-Schlüssel |
XYMFIVPKSWRINT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC12CCN(C2)C3=CC(=CN=C3)OC4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Phosphonic acid, [1-butyl-1-(butylamino)pentyl]-, diethyl ester](/img/structure/B12581989.png)
![4-(Aminomethyl)-5-[(benzyloxy)methyl]-2-methylpyridin-3-ol](/img/structure/B12582001.png)



![(2E)-3-Methyl-N-[3-(trimethoxysilyl)propyl]butan-2-imine](/img/structure/B12582031.png)
![Butanal, 2,3-dimethyl-2-[(triethylsilyl)oxy]-, (2S)-](/img/structure/B12582034.png)

![Ethyl 2,3-dimethyl-8H-pyrrolo[3,4-F]quinoxaline-9-carboxylate](/img/structure/B12582051.png)

![Acetic acid, [(2,5-dihydro-2-methyl-2-octyl-5-oxo-3-thienyl)oxy]-](/img/structure/B12582065.png)

